molecular formula C11H13N3O B1602517 4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 895010-58-9

4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B1602517
M. Wt: 203.24 g/mol
InChI Key: SXSXFYAJYMOMAK-UHFFFAOYSA-N
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Description

“4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine” is a chemical compound with a pyrazole core, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a methoxyphenyl group and an amine group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Additionally, it has a methoxyphenyl group attached to one carbon of the pyrazole ring, and a methyl group and an amine group attached to another carbon of the pyrazole ring .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction. The exact reactions that this specific compound would undergo depend on the reaction conditions and the other compounds present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of pyrazoles include moderate to high stability, good solubility in polar solvents, and the ability to form hydrogen bonds .

Scientific Research Applications

5-HT1A Receptor Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Compounds bearing the 2-MeO-Ph-piperazine moiety linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine were synthesized and tested for their binding affinity against 5-HT1A receptor .
  • Methods of Application: The compounds were synthesized and their binding affinity against the 5-HT1A receptor was tested .
  • Results: The compounds proved to be highly selective ligands towards the 5-HT1A receptor with a binding constant of 1.2 nM and 21.3 nM, respectively .

Flame Retardant Epoxy Resin System

  • Scientific Field: Material Science
  • Application Summary: A phosphorous containing primary amine-based curing agent, 4-(((3-aminopropyl) imino) methyl)- 2-methoxyphenyl(4-(((3-aminopropyl) imino) methyl)- 2-methoxyphenyl) phenylphosphonate (VDTS2), was synthesized .
  • Methods of Application: The chemical structure of the intermediate and the curing agent was characterized by Fourier transform infrared (FTIR) and nuclear magnetic resonance spectroscopy. An epoxy resin was then cured with the phosphorous-based curing agent used in different ratios and with a petroleum-based curing agent .
  • Results: The flame-retardant properties and thermal decomposition of the respective films were investigated by the limiting oxygen index (LOI), UL-94 burning test, differential scanning calorimetry, thermogravimetric analysis (TGA) and FTIR spectroscopy. The results of the FR tests showed that the epoxy films cured with the novel amine VDTS2 were able to achieve flame retardancy with an LOI value of 35% and a UL-94 rating of V-0 .

Eugenol Derivatives in Medicinal Chemistry

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Eugenol (4-allyl-2-methoxyphenol) is a volatile phenolic bioactive compound derived from a natural resource. It has been studied over the years and has shown to display a wide range of biological activities as antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic .
  • Methods of Application: The chemistry of this natural component emphasizes its potential impact in the synthesis of novel drugs, compounds that can be useful for human resources .
  • Results: Of particular note, the activity of the derivative 4-allyl-2-methoxyphenyl (4′,6′-o-benzyl-β-d-glucopyranoside) was threefold higher than the standard drug FLC against C. glabrata .

Synthesis of Secondary Amines

  • Scientific Field: Organic Chemistry
  • Application Summary: Molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol synthesized via Schiff bases reduction route are reported .
  • Methods of Application: The compounds were synthesized via a Schiff bases reduction route .
  • Results: The reported compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .

Synthesis of Natural Products

  • Scientific Field: Organic Chemistry
  • Application Summary: Eugenol (4-allyl-2-methoxyphenol) is a volatile phenolic bioactive compound derived from a natural resource. It has been extensively used in cosmetics, in the food processing industry, and also as a starting material for total synthesis of several natural products .
  • Methods of Application: The chemistry of this natural component emphasizes its potential impact in the synthesis of novel drugs, compounds that can be useful for human resources .
  • Results: The 4-allyl-2-methoxyphenol has a simple structure, which presents three active sites: hydroxyl, allylic, and aromatic groups .

Flame Retardant Materials

  • Scientific Field: Material Science
  • Application Summary: A phosphorous containing primary amine-based curing agent, 4-(((3-aminopropyl) imino) methyl)- 2-methoxyphenyl(4-(((3-aminopropyl) imino) methyl)- 2-methoxyphenyl) phenylphosphonate (VDTS2), was successfully synthesized .
  • Methods of Application: An epoxy resin was then cured with the phosphorous-based curing agent used in different ratios and with a petroleum-based curing agent .
  • Results: The results of the flame retardant (FR) tests showed that the epoxy films cured with the novel amine VDTS2 were able to achieve flame retardancy with an LOI value of 35% and a UL-94 rating of V-0 .

Future Directions

The study of pyrazole derivatives is a very active area of research, due to their wide range of biological activities. Future research on this specific compound could involve investigating its potential biological activities, optimizing its synthesis process, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-10(11(12)14-13-7)8-5-3-4-6-9(8)15-2/h3-6H,1-2H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSXFYAJYMOMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586485
Record name 4-(2-Methoxyphenyl)-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

CAS RN

895010-58-9
Record name 4-(2-Methoxyphenyl)-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Jedinák, R Zátopková, H Zemánková… - The Journal of …, 2017 - ACS Publications
The efficient Suzuki–Miyaura cross-coupling reaction of halogenated aminopyrazoles and their amides or ureas with a range of aryl, heteroaryl, and styryl boronic acids or esters has …
Number of citations: 52 pubs.acs.org

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